molecular formula C14H12ClN3OS B11378041 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11378041
M. Wt: 305.8 g/mol
InChI Key: SFURHXRQNGYHJN-UHFFFAOYSA-N
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Description

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and a prop-2-en-1-ylsulfanyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the phenyl group: This step involves the coupling of a phenyl group to the pyrimidine ring, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Addition of the prop-2-en-1-ylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives that possess similar structural features. Some of these compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-ylsulfanyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

5-chloro-N-phenyl-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H12ClN3OS/c1-2-8-20-14-16-9-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,17,19)

InChI Key

SFURHXRQNGYHJN-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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